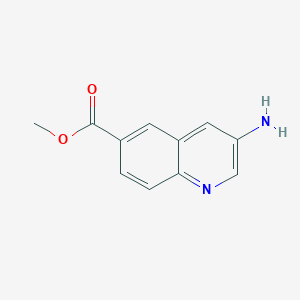

Methyl 3-aminoquinoline-6-carboxylate

説明

特性

IUPAC Name |

methyl 3-aminoquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-10-8(4-7)5-9(12)6-13-10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSFPZQYSBSCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

化学反応の分析

Directed C–H Bond Functionalization

The amino group at position 3 directs regioselective functionalization of the quinoline ring. For example:

-

Cobalt-Catalyzed Carbonylation : Under Co(acac)₂ catalysis with Mn(OAc)₃·2H₂O as an oxidant, the compound undergoes carbonylation at room temperature in trifluoroethanol, forming phthalimide derivatives upon hydrolysis .

Example Reaction Pathway

-

Substrate : Methyl 3-aminoquinoline-6-carboxylate

-

Catalyst : Co(acac)₂ (20 mol%)

-

Conditions : CO (1 atm), Mn(OAc)₃·2H₂O, TFE solvent, RT

Coordination Chemistry

The amino and ester groups facilitate metal coordination, enabling applications in catalysis:

-

Palladium Complexation : The amino group acts as a ligand for Pd(II), forming complexes useful in cross-coupling reactions .

-

Cobalt-Mediated Cyclization : In the presence of Co(III), the compound participates in C–H activation/cyclization sequences to form fused heterocycles .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Hydrolysis to Carboxylic Acid : Treatment with NaOH in aqueous methanol yields 3-aminoquinoline-6-carboxylic acid, which can be further functionalized (e.g., amidation) .

-

Transesterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters .

Hydrolysis Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH (1M) | MeOH/H₂O (3:1) | 50°C | 95% |

Electrophilic Substitution Reactions

The quinoline ring undergoes electrophilic substitution at positions activated by the amino group:

Nitration Example

| Substrate | Reagents | Position | Yield |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 5 | 70% |

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

科学的研究の応用

Synthesis of Methyl 3-aminoquinoline-6-carboxylate

The synthesis of this compound typically involves the bromination of 3-aminoquinoline followed by a carbonyl insertion reaction. The process is characterized by its straightforward methodology and high yield, making it an attractive option for pharmaceutical applications. The steps include:

- Bromination : 3-aminoquinoline is treated with bromine in the presence of sulfuric acid to yield 3-amino-5-bromoquinoline.

- Carbonyl Insertion : The bromo compound is then subjected to a reaction with carbon monoxide in a methanol solution, facilitated by palladium chloride as a catalyst, to produce this compound with a yield of approximately 81% .

Biological Activities

This compound exhibits a range of biological activities that make it valuable in drug development:

- Antitumor Activity : Compounds derived from this compound have shown potential as inhibitors of α4β7 integrin, which plays a crucial role in inflammatory bowel diseases such as ulcerative colitis. This property has been explored in various studies aimed at developing therapies for autoimmune disorders .

- Antimicrobial Properties : Research indicates that derivatives of quinoline compounds possess significant antimicrobial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound as a lead compound for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound can be categorized into several areas:

Table: Summary of Therapeutic Applications

Case Study 1: Antitumor Activity

A study demonstrated that derivatives synthesized from this compound effectively inhibited cell proliferation in models of inflammatory bowel disease. The mechanism involves blocking the interaction between α4β7 integrin and its ligands, which is crucial for lymphocyte migration .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of quinoline derivatives, including this compound. The results showed significant inhibition against various strains, underscoring its potential as a scaffold for developing new antimicrobial agents .

作用機序

The mechanism of action of methyl 3-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for the synthesis of nucleotides in rapidly dividing cells.

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Functional Differences

- Core Structure: Quinoline vs. isoquinoline cores influence electronic properties and binding interactions. Isoquinoline derivatives (e.g., Ethyl 3-aminoisoquinoline-6-carboxylate) exhibit distinct pharmacokinetic profiles due to altered π-π stacking capabilities .

- Substituent Position: Swapping amino and ester groups (e.g., Methyl 6-aminoquinoline-3-carboxylate) alters solubility and reactivity. The amino group at position 6 may sterically hinder interactions at position 3 .

- Functional Groups: Acetylated derivatives (e.g., Methyl 7-acetylquinoline-3-carboxylate) introduce ketone functionality, enabling conjugation or further derivatization .

生物活性

Methyl 3-aminoquinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with an amino group at the 3-position and a carboxylate ester at the 6-position. This unique structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Compounds in the quinoline family are known to inhibit enzymes such as dihydrofolate reductase, which is essential for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to antiproliferative effects in cancer cells .

- Antimicrobial Activity : Similar quinoline derivatives have demonstrated the ability to inhibit bacterial DNA gyrase, preventing DNA replication . This suggests that this compound may exhibit antimicrobial properties.

- Anticancer Potential : Research indicates that quinoline derivatives can show cytotoxic effects against various cancer cell lines, making them candidates for anticancer drugs .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown promising results against several cancer cell lines. For instance, compounds structurally related to this compound exhibited significant growth inhibition in non-small cell lung cancer (NSCLC) and breast cancer models .

| Compound | Cell Line | Percentage Growth Inhibition (PGI) |

|---|---|---|

| This compound | HOP-92 (NSCLC) | 88% |

| This compound | MDA-MB-468 (Breast Cancer) | 97% |

| Quaternary Salt Derivative | K-562 (Leukemia) | 84% |

Antimicrobial Activity

In addition to anticancer effects, this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains by inhibiting DNA replication processes .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating several quinoline derivatives found that this compound analogs displayed significant cytotoxicity against a range of cancer cell lines, with some derivatives achieving over 80% growth inhibition .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to targets involved in cancer progression and microbial resistance, indicating potential as a lead compound for drug development .

- Synthesis and Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of this compound to enhance its biological activity. Variations in the amino and carboxyl groups have been explored to optimize potency against specific targets .

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-aminoquinoline-6-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of quinoline derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds like methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate are synthesized via Friedel-Crafts acylation using AlCl₃ in 1,2-dichlorobenzene at 378 K, followed by hydrolysis and recrystallization . Key variables include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

- Temperature control : Elevated temperatures (e.g., 378 K) promote cyclization but require careful monitoring to avoid decomposition.

- Solvent choice : High-boiling solvents like 1,2-dichlorobenzene stabilize intermediates.

- Purification : Recrystallization from ethanol or ethyl acetate improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。